molecular formula C14H9ClF3NO2 B2536421 4-chloro-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol CAS No. 1232822-66-0

4-chloro-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol

Cat. No.: B2536421
CAS No.: 1232822-66-0
M. Wt: 315.68
InChI Key: YSNBQDSCQYTXHN-UFWORHAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol typically involves the condensation of 4-chlorophenol with 3-(trifluoromethoxy)benzaldehyde under basic conditions. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol is used in several scientific research areas:

Mechanism of Action

The mechanism of action of 4-chloro-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This binding can inhibit or activate various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)aniline
  • 4-chloro-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)benzoic acid

Uniqueness

4-chloro-2-((E)-{[3-(trifluoromethoxy)phenyl]imino}methyl)phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-chloro-2-[[3-(trifluoromethoxy)phenyl]iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2/c15-10-4-5-13(20)9(6-10)8-19-11-2-1-3-12(7-11)21-14(16,17)18/h1-8,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSNBQDSCQYTXHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)N=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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